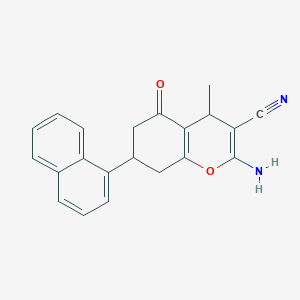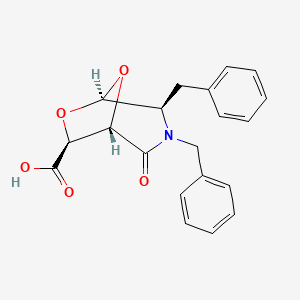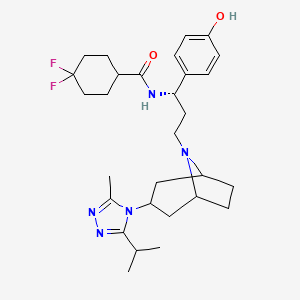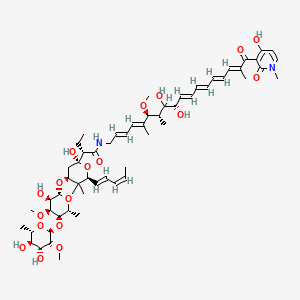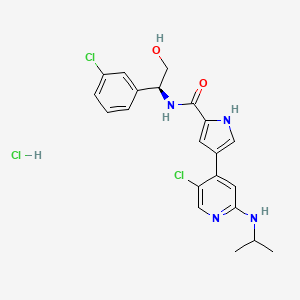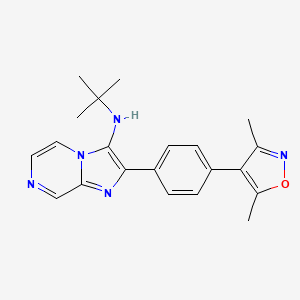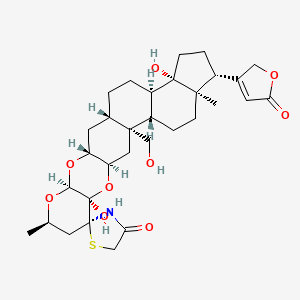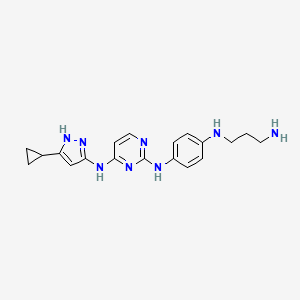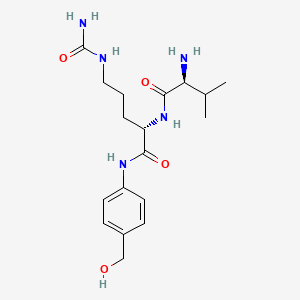
Val-cit-PAB-OH
Vue d'ensemble
Description
Val-cit-PAB-OH est un lieur ADC clivable par peptide. Sa structure chimique est composée de L-valine (Val), de L-citrulline (Cit) et d'un groupement p-aminobenzyl alcool (PAB). Ce lieur joue un rôle crucial dans la connexion de l'anticorps et de la charge utile médicamenteuse cytotoxique dans les ADC.
Applications De Recherche Scientifique
Val-cit-PAB-OH finds applications in various fields:
Chemistry: As a versatile linker for ADCs.
Biology: In targeted drug delivery systems.
Medicine: For cancer therapy, where ADCs selectively deliver cytotoxic agents to tumor cells.
Industry: In the development of novel ADC-based drugs.
Mécanisme D'action
- Primary Targets : Val-cit-PAB-OH is designed to be a substrate for cathepsin B and related enzymes within tumor lysosomes . Cathepsin B is a protease present in lysosomes.
- Interaction with Targets : Cathepsin B specifically cleaves the peptide bond between the citrulline (Cit)-PAB portion of the this compound dipeptide linker .
- Affected Pathways : The this compound linker is part of the ADC structure. Once the ADC is internalized, it undergoes lysosomal degradation, leading to the removal of the monosaccharide and subsequent degradation of the exposed dipeptide .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Val-cit-PAB-OH is primarily utilized as a linker in ADCs, where it is cleaved by cathepsin B, a protease highly expressed in cancer cells . The cleavage of this compound by cathepsin B releases the cytotoxic payload within the target cells. This interaction is highly specific, ensuring that the drug is released only in the presence of the enzyme, thereby reducing systemic toxicity . Additionally, this compound interacts with other enzymes such as carboxylesterase 1C, which can influence its stability and efficacy in systemic circulation .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. Upon internalization into the target cells, the compound is cleaved by cathepsin B, releasing the cytotoxic drug . This process leads to cell death, primarily through the disruption of cellular processes such as tubulin polymerization . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by delivering the cytotoxic payload specifically to cancer cells, thereby inhibiting their proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosomes of target cells . This cleavage releases the cytotoxic drug, which then binds to its target biomolecules, such as tubulin, inhibiting its polymerization and leading to cell death . Additionally, this compound can undergo extracellular hydrolysis by carboxylesterase 1C, which affects its stability and efficacy in systemic circulation . The compound’s ability to specifically target cancer cells while sparing healthy cells is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under controlled conditions, but its degradation can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound maintains its efficacy in vitro and in vivo, with minimal degradation over extended periods . The stability of the compound can be compromised in the presence of certain enzymes, such as carboxylesterase 1C, which can lead to premature release of the cytotoxic payload .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delivers the cytotoxic payload to cancer cells, resulting in significant tumor regression . At higher doses, this compound can cause toxic effects, including myelosuppression and neutropenia . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cathepsin B and carboxylesterase 1C . The cleavage of this compound by cathepsin B releases the cytotoxic drug within the target cells, while extracellular hydrolysis by carboxylesterase 1C can affect its stability and efficacy . These interactions influence the metabolic flux and metabolite levels within the cells, contributing to the overall therapeutic outcome .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is internalized into target cells via endocytosis, where it is subsequently trafficked to the lysosomes for cleavage by cathepsin B . Additionally, this compound can interact with transporters and binding proteins that facilitate its distribution within the cells . The localization and accumulation of the compound within the target cells are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the lysosomes of target cells . The compound contains targeting signals that direct it to the lysosomes, where it is cleaved by cathepsin B to release the cytotoxic payload . Post-translational modifications, such as glycosylation, can also influence the subcellular localization and activity of this compound . The precise localization of the compound within the lysosomes is essential for its function and therapeutic efficacy .
Méthodes De Préparation
Voies de synthèse : Val-cit-PAB-OH peut être synthétisé par plusieurs voies. Une approche courante implique la synthèse peptidique en phase solide (SPPS). Dans cette méthode :
- Les acides aminés valine et citrulline sont couplés séquentiellement sur un support solide en utilisant la chimie Fmoc (9-fluorénylméthoxycarbonyl).
- Le groupe PAB-OH est ensuite attaché à l'extrémité N de la chaîne peptidique.
- Après des étapes de déprotection et de purification, this compound est obtenu .
Méthodes de production industrielle : La production industrielle de this compound suit généralement des principes similaires, mais peut impliquer des réactions à plus grande échelle et des processus de purification. Un this compound de haute pureté est essentiel au développement des ADC.
Analyse Des Réactions Chimiques
Clivage par la cathépsine B : Val-cit-PAB-OH est conçu pour être clivé spécifiquement par la cathépsine B, une enzyme présente dans les lysosomes. Après internalisation de l'ADC dans les cellules cibles, la cathépsine B clive la liaison Val-Cit, libérant la charge utile cytotoxique.
Réactifs et conditions : Les réactifs courants utilisés dans la synthèse de this compound comprennent les acides aminés protégés par Fmoc, les agents de couplage (par exemple, HBTU, HATU) et la base (par exemple, DIEA). La purification implique la CLHP ou la chromatographie préparative.
Produits principaux : Le produit principal résultant du clivage de this compound est le conjugué anticorps-médicament (ADC) lui-même, où l'anticorps est lié au médicament cytotoxique via le lieur this compound.
4. Applications de recherche scientifique
This compound trouve des applications dans divers domaines :
Chimie : En tant que lieur polyvalent pour les ADC.
Biologie : Dans les systèmes de délivrance de médicaments ciblés.
Médecine : Pour le traitement du cancer, où les ADC délivrent sélectivement des agents cytotoxiques aux cellules tumorales.
Industrie : Dans le développement de nouveaux médicaments à base d'ADC.
5. Mécanisme d'action
Après s'être lié à son antigène cible sur les cellules cancéreuses, l'ADC est internalisé. Dans les lysosomes, la cathépsine B clive la liaison Val-cit, libérant le médicament cytotoxique. Cette libération localisée du médicament minimise les effets hors cible.
Comparaison Avec Des Composés Similaires
Val-cit-PAB-OH se distingue par son clivage spécifique par la cathépsine B. Des composés similaires comprennent d'autres lieurs ADC comme Val-Ala-PAB-OH et Val-Gly-PAB-OH, mais leurs mécanismes de clivage diffèrent.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGTWZUZGZKHY-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-79-1 | |
| Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


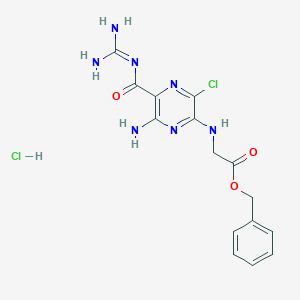
![15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate](/img/structure/B611546.png)
